alpha-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-alpha-phenylnitrone Monosodium Salt
CAS No.:
Cat. No.: VC18554214
Molecular Formula: C15H12ClN2NaO3
Molecular Weight: 326.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN2NaO3 |
|---|---|
| Molecular Weight | 326.71 g/mol |
| IUPAC Name | sodium;2-[[(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |
| Standard InChI | InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1 |
| Standard InChI Key | OVVKLWOQTZSOTK-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, sodium;2-[[(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate, reflects its intricate structure. Key features include:
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A chlorinated phenyl ring linked to an iminocyclohexadienyl group.
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A nitrone functional group () conjugated with a phenylmethyl moiety.
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A sodium carboxylate group enhancing solubility in polar solvents.
The canonical SMILES representation, , underscores its planar aromatic systems and ionic character.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 2109-57-1 |
| Molecular Formula | |
| Molecular Weight | 326.71 g/mol |
| InChI Key | OVVKLWOQTZSOTK-UHFFFAOYSA-M |
| PubChem CID | 169433205 |
Synthesis and Role in Pharmaceutical Manufacturing
Synthetic Pathways
The compound is synthesized through a multi-step process involving:
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Nitrone Formation: Condensation of 2-amino-5-chlorobenzaldehyde with hydroxylamine to generate the nitrone intermediate.
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Carboxymethylation: Reaction with sodium chloroacetate to introduce the carboxylate group.
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Salt Formation: Neutralization with sodium hydroxide to yield the monosodium salt .
Critical reaction parameters (e.g., temperature, catalysts) are proprietary, but analogous syntheses emphasize anhydrous conditions and controlled pH to prevent decomposition .
Application in Quinazoline Synthesis
This compound is a precursor to quinazolines, heterocyclic compounds with broad therapeutic activity. For example:
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Muscle Relaxants: Quinazolines derived from this intermediate inhibit spinal polysynaptic reflexes, reducing muscle spasms .
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Sedatives: Modifications to the nitrone group enhance GABAergic activity, promoting central nervous system depression .
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Anticonvulsants: Electrophilic substituents on the quinazoline ring stabilize voltage-gated sodium channels, preventing seizure propagation.
A landmark study by Sternbach et al. (1961) demonstrated that quinazolines synthesized from this intermediate exhibit 2–3 times greater anticonvulsant potency than phenobarbital in rodent models .
| Supplier | Location | Purity Grade |
|---|---|---|
| Toronto Research Chemicals Inc. | Canada | >98% |
| Shanghai TaoSu Biochemical Tech. | China | >95% |
| J & K Scientific Ltd. | United States | >97% |
Pricing is undisclosed but typically ranges from $200–$500 per gram for GMP-grade material .
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